N-(2-acetylphenyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)13-4-2-3-5-14(13)16-20(18,19)12-8-6-11(15)7-9-12/h2-9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNAQJHXPMLPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclization Using Transition Metal Catalysts
The most efficient synthesis, as detailed by Bhanuchandra et al., involves a Rh-catalyzed cyclization of acetophenone derivatives with 4-fluorobenzenesulfonyl azide. The reaction proceeds via a tandem C–H activation and sulfonamide coupling mechanism, facilitated by [RhCl₂(p-cymene)]₂ and silver hexafluoroantimonate in 1,2-dichloroethane at 100°C under inert conditions (24 hours). Copper(II) acetate monohydrate acts as an oxidizing agent, ensuring the regeneration of the active Rh species.
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Catalysts | [RhCl₂(p-cymene)]₂, AgSbF₆ |
| Solvent | 1,2-Dichloroethane |
| Temperature | 100°C |
| Time | 24 hours |
| Atmosphere | Nitrogen (Schlenk technique) |
| Yield | 95% |
This method avoids traditional coupling reagents, leveraging direct C–H functionalization to streamline the synthesis. The choice of 1,2-dichloroethane enhances catalyst stability, while the inert atmosphere prevents oxidation of intermediates.
Optimization of Reaction Parameters
Catalyst Loading and Solvent Effects
The [RhCl₂(p-cymene)]₂ catalyst (2.5 mol%) and AgSbF₆ (10 mol%) are critical for achieving high conversion rates. Reducing the Rh loading below 2 mol% drops the yield to <70%, while polar solvents like DMF or THF destabilize the catalyst. Non-polar solvents (e.g., dichloroethane) optimize electron transfer during the cyclization step.
Temperature and Reaction Time
Elevating the temperature to 100°C accelerates the C–H activation step but risks decomposition above 110°C. A 24-hour duration ensures complete consumption of the sulfonyl azide, as confirmed by HPLC monitoring. Shorter reaction times (12–18 hours) leave unreacted starting materials, necessitating extended purification.
Characterization and Analytical Data
Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 303152-34-3 |
| Molecular Formula | C₁₄H₁₂FNO₃S |
| Molecular Weight | 293.31 g/mol |
| Purity (HPLC) | >99% |
Spectral Characterization
While the source material lacks explicit spectral data, analogous sulfonamides exhibit distinct NMR profiles:
-
¹H NMR : Aromatic protons appear as multiplet signals at δ 7.3–8.1 ppm, with acetyl methyl groups resonating near δ 2.6 ppm.
-
¹³C NMR : The sulfonamide sulfur quenches adjacent carbons, producing signals at δ 120–140 ppm for aromatic carbons and δ 195–210 ppm for the acetyl carbonyl.
Comparative Analysis with Related Sulfonamide Syntheses
Flufenacet Derivatives
The crystal structure of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide reveals planar amide groups and C–H···O interactions. Such structural insights guide the design of stable sulfonamide analogs, emphasizing the need for precise steric control during synthesis.
Industrial Applications and Scalability
The Rh-catalyzed method’s robustness (95% yield, 99% purity) makes it viable for kilogram-scale production. Key considerations include:
-
Cost Efficiency : Rhodium catalysts are expensive but recyclable via column chromatography.
-
Safety : 1,2-Dichloroethane’s toxicity necessitates closed-system reactors and rigorous ventilation.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The acetyl and sulfonamide groups play a crucial role in this interaction, facilitating the binding through hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares N-(2-acetylphenyl)-4-fluorobenzenesulfonamide with similar sulfonamide derivatives, focusing on substituents, melting points, and synthesis yields:
Key Observations :
- Melting Points : Bulky substituents (e.g., triisopropyl in 1e-1) reduce melting points (155–156°C) compared to planar aromatic systems (e.g., benzothiazole derivative at 274–278°C) due to disrupted crystal packing [1], [4].
- Synthesis Yields : Yields vary widely (41–87%), influenced by reaction conditions. For example, adamantyl derivatives (87%) benefit from optimized catalytic systems, while benzothiazole derivatives (41%) may involve challenging cyclization steps [2], [4].
Structural-Activity Relationships :
- The 4-fluorobenzenesulfonamide core enhances binding to biological targets via hydrogen bonding and hydrophobic interactions [12].
- Substituents like acetyl or benzothiazole modulate solubility and target affinity. For instance, the acetyl group in N-(2-acetylphenyl) derivatives may improve membrane permeability [1], [8].
Biological Activity
N-(2-acetylphenyl)-4-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features an acetyl group attached to a phenyl ring and a fluorinated benzenesulfonamide moiety. The molecular formula is C_{15}H_{14FNO_2S, with a molecular weight of approximately 305.34 g/mol. The presence of both the acetyl and sulfonamide functional groups is crucial for its biological activity.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . The compound interacts with specific molecular targets, potentially inhibiting the activity of enzymes involved in various biochemical pathways. This inhibition can lead to significant therapeutic effects, particularly in conditions characterized by inflammation or uncontrolled cell proliferation.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes by mimicking substrates or binding at active sites. This mechanism is particularly relevant in antibacterial activity, where sulfonamides inhibit bacterial folic acid synthesis.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis and cell cycle arrest in cancer cell lines, highlighting its potential as an anticancer agent.
Antibacterial Activity
This compound has been investigated for its antibacterial properties. The sulfonamide functional group allows it to interfere with bacterial growth by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- Cervical Cancer Cells
- Gastric Cancer Cells
Mechanisms of action include:
- Induction of apoptosis
- Cell cycle arrest at the G1/S phase
Anti-inflammatory Properties
Studies have suggested that the compound may also possess anti-inflammatory effects by modulating inflammatory pathways, potentially through the inhibition of cyclooxygenase (COX) enzymes.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values indicating potent effects comparable to standard antibiotics. |
| Study 2 | Reported cytotoxicity against cervical cancer cells with IC50 values in the micromolar range, suggesting potential for development as an anticancer agent. |
| Study 3 | Investigated anti-inflammatory effects in vitro, showing reduced production of pro-inflammatory cytokines in treated cells compared to controls. |
Q & A
Basic Question: What are the standard synthetic routes for preparing N-(2-acetylphenyl)-4-fluorobenzenesulfonamide?
Methodological Answer:
The synthesis typically involves reacting 2-acetylaniline with 4-fluorobenzenesulfonyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. The reaction proceeds via nucleophilic substitution, where the amine group attacks the sulfonyl chloride. Purification is achieved via recrystallization or column chromatography .
Key Parameters:
- Temperature: Room temperature (20–25°C).
- Solvent: Dichloromethane or THF.
- Yield optimization: Excess sulfonyl chloride (1.2–1.5 eq.) and slow addition to minimize side reactions.
Advanced Question: How do electron-withdrawing substituents influence the reactivity of this compound in further functionalization?
Methodological Answer:
The 4-fluoro and acetyl groups are electron-withdrawing, activating the sulfonamide moiety for nucleophilic aromatic substitution (NAS). For example:
- Nitration/Sulfonation : Requires strong electrophiles (e.g., HNO₃/H₂SO₄) due to deactivated aromatic rings.
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki) may necessitate electron-deficient ligands (e.g., SPhos) to enhance reactivity .
Experimental Tip: Monitor regioselectivity using DFT calculations to predict reactive sites.
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) to resolve crystal packing and hydrogen-bonding networks .
Advanced Question: How can researchers address low yields during purification due to solubility challenges?
Methodological Answer:
- Co-solvent Systems : Use DCM/hexane or THF/water mixtures for recrystallization.
- Derivatization : Convert to a more soluble salt (e.g., sodium sulfonate) temporarily.
- Chromatography : Optimize mobile-phase gradients (e.g., 5–30% EtOAc in hexane) with silica gel columns .
Basic Question: What in vitro assays are suitable for screening its biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against carbonic anhydrase IX (CA IX) using a stopped-flow CO₂ hydration assay.
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus or E. coli.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Question: How can computational modeling predict its binding affinity to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with CA IX or RAF kinases.
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
- QSAR : Correlate substituent effects (e.g., Hammett σ values) with bioactivity .
Advanced Question: What crystallographic challenges arise when resolving its structure, and how are they mitigated?
Methodological Answer:
- Disorder : Common in flexible acetyl groups. Apply SHELXL’s PART and ISOR commands to refine disordered regions.
- Twinning : Use TWINABS for data scaling in cases of pseudo-merohedral twinning .
Advanced Question: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Methodological Answer:
- Substituent Variation : Replace the 4-fluoro group with Cl, NO₂, or CF₃ to modulate electron density.
- Bioisosteres : Replace sulfonamide with sulfamate or phosphonate groups.
- In Vivo Testing : Evaluate pharmacokinetics (e.g., plasma half-life) in rodent models post-SAR refinement .
Basic Question: How is purity assessed, and what thresholds are acceptable for research use?
Methodological Answer:
- HPLC : ≥95% purity with a C18 column (ACN/water gradient).
- Elemental Analysis : Deviation ≤0.4% for C, H, N.
- Melting Point : Sharp range (≤2°C) confirms crystallinity .
Advanced Question: How should contradictory bioactivity data between assays be resolved?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
